2,4-Diamino-6-methyl-7-hydroxypteridine

Catalog No.
S626987
CAS No.
19152-92-2
M.F
C7H8N6O
M. Wt
192.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-methyl-7-hydroxypteridine

CAS Number

19152-92-2

Product Name

2,4-Diamino-6-methyl-7-hydroxypteridine

IUPAC Name

2,4-diamino-6-methyl-8H-pteridin-7-one

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

InChI

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14)

InChI Key

HJIYAWDHZICEAC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Synonyms

2,4-diamino-6-methyl-7-hydroxypteridine, 2,4-DMHPT

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Isomeric SMILES

CC1=NC2=C(NC(=NC2=NC1=O)N)N

The exact mass of the compound 2,4-Diamino-6-methyl-7-hydroxypteridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Diamino-6-methyl-7-hydroxypteridine (CAS 19152-92-2) is a specialized heterocyclic pteridine compound primarily utilized as an analytical reference standard in advanced pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Originating as a downstream catabolite of high-dose methotrexate (HDMTX) formed by intestinal bacteria during enterohepatic circulation, this compound exhibits distinct biological persistence compared to primary hepatic metabolites. In procurement and bioanalytical workflows, it is an essential calibration standard for LC-MS/MS and HPLC assays designed to map the complete metabolic fate of antifolate drugs, ensure accurate mass balance, and investigate the mechanisms of delayed drug toxicity related to pteridine-dependent enzyme interference [1].

Substituting 2,4-diamino-6-methyl-7-hydroxypteridine with more common methotrexate metabolites, such as 7-hydroxy-methotrexate (7-OH-MTX) or 2,4-diamino-N10-methylpteroic acid (DAMPA), critically compromises bioanalytical accuracy. While 7-OH-MTX represents the bulk of hepatic clearance, it does not account for the slow-clearing, gut-derived pteridine fraction that persists in biological fluids. Because 2,4-diamino-6-methyl-7-hydroxypteridine possesses a distinct chromatographic retention time and ionization profile in mass spectrometry, using generic antifolate standards will result in unresolved peaks and an incomplete toxicological profile. Procurement of this exact standard is mandatory for laboratories aiming to quantify the specific enterohepatic derivatives responsible for off-target pteridine-dependent enzyme inhibition [1].

Metabolic Pathway Specificity for Pharmacokinetic Profiling

Unlike 7-OH-MTX, which is generated in the liver via aldehyde oxidase, 2,4-diamino-6-methyl-7-hydroxypteridine is specifically formed by intestinal bacteria during the enterohepatic circulation of methotrexate. Clinical bioanalysis of patients undergoing high-dose methotrexate protocols reveals that this pteridine derivative constitutes a distinct class of catabolites present in biological fluids. Procuring this specific standard allows researchers to decouple hepatic metabolism from gut-microbiome-mediated drug degradation, an essential step in comprehensive drug metabolism and pharmacokinetics (DMPK) workflows [1].

Evidence DimensionSite of metabolic formation and pathway tracking
Target Compound DataGut-microbiome derived (tracks enterohepatic circulation)
Comparator Or Baseline7-hydroxy-methotrexate (7-OH-MTX) (tracks hepatic origin only)
Quantified Difference100% differentiation in metabolic origin pathway
ConditionsIn vivo biological fluid analysis of high-dose methotrexate patients

Enables bioanalytical labs to specifically track microbiome-mediated drug degradation separately from liver metabolism.

Clearance Rate Profiling for Toxicology Workflows

A critical differentiator for 2,4-diamino-6-methyl-7-hydroxypteridine is its notably slow clearance from the body compared to standard primary metabolites. While bulk MTX and DAMPA are typically monitored for acute clearance, the slow elimination of this specific pteridine derivative correlates with potential interference in pteridine-dependent enzymatic pathways. For toxicological procurement, this standard is necessary to model and quantify the delayed, off-target toxic effects of methotrexate that cannot be explained or reproduced using 7-OH-MTX levels alone [1].

Evidence DimensionSystemic clearance rate and enzyme interference potential
Target Compound DataSlow clearance with high potential for pteridine-dependent enzyme interference
Comparator Or BaselineStandard MTX and rapid-clearing primary metabolites
Quantified DifferenceDistinctly delayed clearance profile requiring extended LC-MS monitoring windows
ConditionsPharmacokinetic monitoring in biological fluids post-HDMTX administration

Essential for toxicology labs investigating unexplained, delayed side effects of high-dose chemotherapy protocols.

Mainstream Laboratory Workflow Fit: LC-MS/MS Calibration

In mainstream bioanalytical laboratory workflows, achieving high reproducibility in multiplexed HPLC and LC-MS/MS assays requires exact reference standards. 2,4-diamino-6-methyl-7-hydroxypteridine provides a distinct molecular mass (192.18 g/mol) compared to the parent drug MTX (454.4 g/mol) and the primary gut catabolite DAMPA (325.3 g/mol). Without procuring this exact standard, analytical laboratories cannot establish reproducible calibration curves or validate the extraction recovery of the slow-clearing pteridine fraction from complex biological matrices, leading to incomplete pharmacokinetic mass balance [1].

Evidence DimensionMolecular weight and chromatographic targeting for assay reproducibility
Target Compound DataMW 192.18 g/mol (enables specific MRM transitions)
Comparator Or BaselineDAMPA (MW 325.3 g/mol) and MTX (MW 454.4 g/mol)
Quantified Difference>130 g/mol mass difference ensuring zero cross-talk in mass spectrometry
ConditionsMultiplexed LC-MS/MS bioanalytical method validation

Guarantees accurate peak identification and high reproducibility in mainstream therapeutic drug monitoring workflows.

Therapeutic Drug Monitoring (TDM) Assay Calibration

Procured as a highly pure reference standard for clinical and research laboratories developing multiplexed LC-MS/MS assays to monitor high-dose methotrexate (HDMTX) therapy. It enables the precise quantification of gut-derived catabolites that standard 7-OH-MTX assays miss, ensuring a comprehensive pharmacokinetic profile [1].

Microbiome-Mediated Drug Metabolism Studies

Utilized in in vitro and in vivo pharmacological models to study the impact of intestinal flora on drug degradation. Because this compound is exclusively generated during enterohepatic circulation, it serves as a direct biomarker for microbiome-driven antifolate catabolism [1].

Pteridine-Dependent Enzyme Inhibition Research

Employed as a screening agent or baseline reference in biochemical assays investigating the off-target toxicity of methotrexate. Its slow clearance and structural similarity to endogenous pteridines make it a highly specific candidate for studying competitive inhibition of enzymes like GTP cyclohydrolase or dihydrofolate reductase [1].

XLogP3

-1.4

Other CAS

19152-92-2

Dates

Last modified: 04-14-2024

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